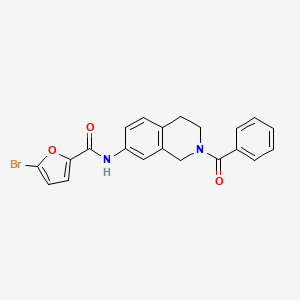

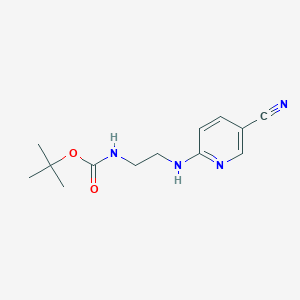

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate

Overview

Description

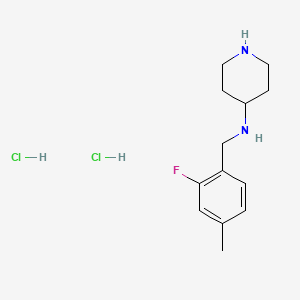

“tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate” is a chemical compound with the CAS Number: 477290-49-6 . It has a molecular weight of 262.31 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N4O2/c1-13(2,3)19-12(18)16-7-6-15-11-5-4-10(8-14)9-17-11/h4-5,9H,6-7H2,1-3H3,(H,15,17)(H,16,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 262.31 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Synthetic Methods and Intermediate Utility : tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate serves as an intermediate in synthesizing biologically active compounds. For instance, the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a crucial intermediate in producing omisertinib (AZD9291), involves acylation, nucleophilic substitution, and reduction from commercially available precursors, with a total yield of 81% over three steps (Zhao et al., 2017).

Chemoselective Transformations : The N-tert-butyldimethylsilyloxycarbonyl group, a variant of silyl carbamate, is generated from commonly used amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). This transformation, which can be activated with fluoride ion to react with various electrophiles, illustrates the chemoselective utility of tert-butyl carbamates in synthesizing N-ester type compounds under mild conditions, showcasing their versatility in organic synthesis (Sakaitani & Ohfune, 1990).

Applications in Insecticide Synthesis : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been utilized to create spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid, demonstrating the role of tert-butyl carbamates in developing novel agrochemicals. The synthesis involves a cocyclization step, highlighting the compound's utility in constructing complex molecular architectures for pest control applications (Brackmann et al., 2005).

Properties

IUPAC Name |

tert-butyl N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16-7-6-15-11-5-4-10(8-14)9-17-11/h4-5,9H,6-7H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMSBDDXDDUVOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2664595.png)

![Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate](/img/structure/B2664598.png)

![Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2664601.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2664602.png)

![3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2664603.png)

![4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2664605.png)

![1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2664606.png)

![4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide](/img/structure/B2664609.png)

![1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2664614.png)